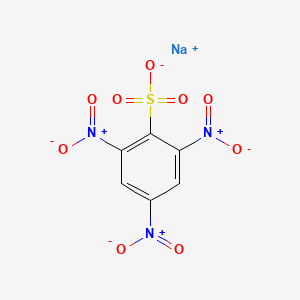

Sodium trinitrobenzenesulphonate

Description

Contextualization of Polysubstituted Aromatic Sulfonates in Contemporary Chemical Scholarship

Polysubstituted aromatic sulfonates are a class of organic compounds that hold significant importance in modern chemical synthesis and industry. fiveable.me These molecules are derivatives of benzene (B151609), featuring multiple substituents, including a sulfonic acid group (-SO₃H) or its salt. fiveable.me The synthesis of these compounds is a core topic in organic chemistry, often achieved through electrophilic aromatic substitution, where hydrogen atoms on the benzene ring are replaced by various functional groups. fiveable.melibretexts.org

The strategic planning of these syntheses is crucial, as the order of reactions and the directing effects of existing substituents heavily influence the final product. libretexts.orgpressbooks.pub Functional groups already present on the aromatic ring dictate the position of subsequent additions. fiveable.me Sulfonation, the process of introducing a sulfonic acid group, is a key reaction in creating these molecules. fiveable.meyoutube.com The resulting sulfonated compounds have diverse applications, and understanding their synthesis is fundamental for chemists. fiveable.me

Historical Trajectories of Academic Research on Sodium Trinitrobenzenesulphonate and Analogous Compounds

The study of this compound is part of a broader history of research into highly nitrated aromatic compounds. An analogous compound, picric acid (2,4,6-trinitrophenol), has been known for its reactive nature. Research has shown that the sulfonic acid group in trinitrobenzenesulfonic acid (TNBS), the parent acid of the sodium salt, provides greater thermal stability compared to the hydroxyl group in picric acid.

Historically, the primary application of TNBS in academic research has been as a reagent to neutralize the terminal amino groups of peptides. wikipedia.orgnih.gov This specific reactivity has made it a valuable tool in protein chemistry. The synthesis of TNBS itself involves a multi-step nitration process starting from benzenesulfonic acid.

Fundamental Academic Significance of this compound in Organic and Analytical Chemistry

This compound is a versatile reagent with significant applications in both organic and analytical chemistry. Its utility stems from the specific reactivity conferred by its functional groups.

Protein Chemistry and Analysis : The compound is widely used as a sulfonating agent to modify proteins for study. ontosight.ai A primary application is the TNBS assay, a spectrophotometric method used to determine the concentration of primary amines in a sample. ontosight.ai This reactivity with the amino groups of amino acids and peptides is fundamental to its use in protein structure and function studies. wikipedia.orgontosight.ai

Reagent for Amine Detection : The reaction between this compound and amines forms sulfonamide derivatives. This reaction is harnessed in analytical chemistry for the spectrophotometric determination of amines. smolecule.com

Surface Plasmon Resonance (SPR) : In the field of biophysical analysis, it can be used to immobilize proteins and other biomolecules onto sensor chips for SPR studies. smolecule.com This allows for the real-time investigation of molecular interactions, such as protein-protein or protein-DNA binding. smolecule.com

Current Research Frontiers and Prospective Avenues in this compound Studies

Current research continues to explore the applications of this compound, particularly in biomedical research models. A significant area of investigation involves its use to induce colitis in laboratory animals. nih.govsmolecule.com This provides a valuable model for studying inflammatory bowel disease (IBD) and post-infectious irritable bowel syndrome. smolecule.com Research in this area has investigated the role of peroxynitrite in inducing apoptosis in colon epithelial cells in the TNBS-induced colitis model. nih.gov

Furthermore, the compound is being investigated for its effects on the immune system, stemming from its ability to modify biological molecules. wikipedia.orgsmolecule.com These ongoing studies highlight the compound's continuing relevance in developing and understanding models of human disease.

Compound Data

Properties of Sodium 2,4,6-trinitrobenzenesulphonate

| Property | Value |

| Chemical Formula | C₆H₂N₃NaO₉S smolecule.comnist.gov |

| Molecular Weight | 315.150 g/mol nist.gov |

| Appearance | Solid |

| Solubility | Soluble in water smolecule.com |

Key Chemical Reactions

| Reaction Type | Description |

| Reactivity with Amines | Reacts with primary amines to form sulfonamide derivatives, a reaction used for quantification. smolecule.com |

| Oxidative Properties | The compound is a strong oxidizing agent. smolecule.com |

| Hydrolysis | In aqueous solutions, it can undergo hydrolysis to form trinitrobenzenesulfonic acid and sodium hydroxide. smolecule.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,4,6-trinitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O9S.Na/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;/h1-2H,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJACBPALRHNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N3NaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-70-4 | |

| Record name | Sodium trinitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Sodium Trinitrobenzenesulphonate

Established and Novel Synthetic Pathways for Sodium Trinitrobenzenesulphonate

The synthesis of this compound primarily revolves around the principles of nucleophilic aromatic substitution, where the electron-deficient benzene (B151609) ring, activated by three nitro groups, is susceptible to attack by nucleophiles.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

An established and efficient method for the synthesis of this compound involves the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with a sulfite salt. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfite ion displaces the chloride ion on the aromatic ring. wikipedia.org

Reaction Scheme:

ClC₆H₂(NO₂)₃ + Na₂SO₃ → NaO₃SC₆H₂(NO₂)₃ + NaCl

Optimization of this reaction is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically manipulated include temperature, solvent, and the molar ratio of reactants. For instance, in the synthesis of related compounds like picric acid, careful control of temperature is essential to prevent the formation of by-products and ensure a high yield, a principle that also applies here. The yield of picric acid synthesis was significantly increased from 46% to 86% by modifying reaction conditions such as temperature, and the concentrations and dosage of reagents. researchgate.net

Table 1: Factors Influencing Yield in Nucleophilic Aromatic Substitution Reactions

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to decomposition and side reactions. | Maintain a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate without compromising product integrity. |

| Solvent | The polarity and proticity of the solvent can influence the solubility of reactants and stabilize the transition state. | Employing a solvent that ensures both reactants are sufficiently soluble is critical. Aqueous or mixed aqueous-organic solvent systems are often used for reactions involving inorganic salts. |

| Reactant Concentration | The molar ratio of the nucleophile (sodium sulfite) to the substrate (2,4,6-trinitrochlorobenzene) can impact the reaction equilibrium and rate. | Using a slight excess of the nucleophile can help drive the reaction to completion. |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or spectroscopy can help determine the optimal reaction time. |

Exploration of Precursor Compounds and Catalytic Systems in this compound Formation

The primary precursor for the synthesis of this compound is 2,4,6-trinitrochlorobenzene. This compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the three nitro groups. wikipedia.org

While the direct sulfonation of 1,3,5-trinitrobenzene is a conceivable route, the reaction of picryl chloride with sodium sulfite is a more commonly cited method. The reactivity of picryl chloride is significantly influenced by the three nitro groups, making it a strong electrophile. wikipedia.org

The use of catalytic systems in the direct synthesis of this compound is not extensively documented in readily available literature. However, in the broader context of synthesizing related nitroaromatic sulfonates, catalytic approaches have been explored. For example, the synthesis of sodium 3-nitrobenzenesulfonate has been achieved through catalytic sulfonation using a sodium tungstate catalyst. While a different compound, this highlights the potential for catalytic methods in the synthesis of nitroaromatic sulfonates.

Sustainable and Green Chemistry Considerations in this compound Production

The production of nitroaromatic compounds traditionally involves the use of harsh reagents and can generate significant chemical waste. researchgate.net In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. jetir.org

Key areas of focus in greening the synthesis of compounds like this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids is a primary goal. rsc.org Aqueous reaction media are particularly attractive for reactions involving water-soluble salts like sodium sulfite. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can lead to faster reaction times and reduced energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. The reaction of picryl chloride with sodium sulfite demonstrates good atom economy.

Use of Catalysis: Developing catalytic processes can reduce the need for stoichiometric reagents and often allows for milder reaction conditions.

While specific green synthetic protocols for this compound are not widely published, the general principles of green chemistry are actively being applied to the synthesis of nitroaromatic compounds, paving the way for more sustainable production methods in the future. researchgate.netnih.gov

Detailed Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound is dominated by the electrophilic nature of its aromatic ring, making it a model substrate for studying nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms in this compound Formation and Reactivity

The formation of this compound from 2,4,6-trinitrochlorobenzene and sodium sulfite is a classic example of a bimolecular nucleophilic aromatic substitution (SₙAr) reaction. This mechanism involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (sulfite ion, SO₃²⁻) attacks the carbon atom bearing the leaving group (chloride ion), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).

The high reactivity of 2,4,6-trinitro-substituted benzene derivatives in SₙAr reactions is attributed to the substantial stabilization of the Meisenheimer intermediate by the three nitro groups. chegg.com

Kinetic and Thermodynamic Aspects of this compound Chemical Transformations

Kinetic studies of the reactions of 2,4,6-trinitrobenzenesulphonate (TNBS) with various nucleophiles, particularly primary amines, have provided valuable insights into its reactivity. The reaction of TNBS with the amino groups of amino acids and proteins is a well-studied example. caymanchem.com

The reaction is typically second-order, being first-order with respect to both TNBS and the amine concentration. The rate of the reaction is highly dependent on the pH of the medium, as the unprotonated, more nucleophilic form of the amino group is the reactive species.

Table 2: Kinetic Parameters for the Reaction of TNBS with Amino Acids

| Amino Acid | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Glycine | 9.2 | Data not readily available in sources |

| Alanine | 9.8 - 11.6 | Rate increases with pH |

| Lysine (B10760008) (ε-amino group) | - | Generally more reactive than α-amino groups |

Thermodynamic investigations into the formation of Meisenheimer complexes from trinitrobenzene derivatives provide a quantitative measure of the stability of these key intermediates. The equilibrium constants for the formation of these complexes are influenced by the nature of the nucleophile and the solvent. While specific thermodynamic data for the formation of the sulfite adduct of 2,4,6-trinitrobenzenesulfonate was not found, studies on related systems, such as the reaction of 1,3,5-trinitrobenzene with hydroxide ions, demonstrate the principles of these thermodynamic equilibria.

Stereochemical Principles Governing this compound Reactions

The reaction of sodium 2,4,6-trinitrobenzenesulphonate (TNBS) with chiral primary amines, such as amino acids and peptides, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. While extensive research has focused on the kinetics and substrate scope of this reaction for quantifying amino groups, specific studies detailing the stereochemical principles that govern these interactions are not extensively documented in publicly available literature. However, based on the established principles of stereochemistry and the SNAr mechanism, we can infer the likely stereochemical outcomes and the factors that would influence them.

At the core of the interaction between the planar, achiral TNBS molecule and a chiral amine is the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stereochemistry of the chiral amine can influence the stability and rate of formation of this complex, potentially leading to stereoselective or stereospecific outcomes.

One key principle is the potential for kinetic resolution . If the two enantiomers of a chiral amine react with TNBS at different rates, one enantiomer will be consumed faster than the other. This difference in reaction rates would arise from the diastereomeric transition states formed between the chiral amine enantiomers and the achiral TNBS. The transition state leading to the major product will be of lower energy due to more favorable steric and electronic interactions. For this to occur, there must be significant steric hindrance or specific non-covalent interactions that differentiate the approach of the two enantiomers to the trinitro-substituted benzene ring.

Furthermore, the reaction of TNBS with a chiral amine results in the formation of a new chemical entity, a trinitrophenyl (TNP) derivative of the amine. If the original amine was enantiomerically pure, the resulting TNP-amine will also be chiral. If the starting material is a racemic mixture of the amine, the reaction will produce a racemic mixture of the TNP-amine products.

In the context of molecules with pre-existing stereocenters, such as peptides, the reaction of TNBS with a primary amino group can lead to the formation of diastereomers . The local chiral environment surrounding the reacting amino group can influence the approach of the TNBS molecule. This may result in different reaction rates for amino groups located in different stereochemical environments within the same molecule. However, the reaction itself does not typically induce changes in the existing stereocenters of the peptide.

While specific data on the degree of stereoselectivity in TNBS reactions is scarce, the principles of chiral recognition are fundamental. The differentiation between enantiomers would depend on the creation of a chiral environment during the reaction, which in this case would be in the transition state. The bulky nitro groups on the TNBS molecule create a sterically hindered environment, and the precise orientation of the substituents on the chiral center of the amine during its nucleophilic attack will dictate the stability of the transition state.

Table 1: Theoretical Stereochemical Outcomes of the Reaction of this compound with Chiral Amines

| Reactant(s) | Expected Product(s) | Stereochemical Principle | Potential Outcome |

| TNBS + Enantiomerically Pure Chiral Amine (e.g., L-Alanine) | Single Enantiomer of TNP-Amine | Stereospecificity | The chirality of the amine is retained in the product. |

| TNBS + Racemic Chiral Amine | Racemic Mixture of TNP-Amines | Non-stereoselective | Equal amounts of the (R)- and (S)-TNP-amine derivatives are formed. |

| TNBS + Racemic Chiral Amine | Unequal amounts of TNP-Amines | Kinetic Resolution | One enantiomer reacts faster, leading to an enrichment of the unreacted amine in the slower-reacting enantiomer. |

| TNBS + Diastereomeric Amines | Diastereomeric TNP-Amine Products | Diastereoselectivity | The different stereoisomers may react at different rates due to varying steric and electronic environments. |

It is important to note that without specific experimental data, the extent of any kinetic resolution or diastereoselectivity in the reactions of this compound remains theoretical. Future research involving detailed kinetic studies with various chiral amines would be necessary to quantify these stereochemical effects.

Advanced Spectroscopic and Chromatographic Characterization in Sodium Trinitrobenzenesulphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sodium Trinitrobenzenesulphonate Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework. upi.edu In solution, the molecule exhibits distinct signals in both ¹H and ¹³C NMR spectra that are characteristic of its highly substituted aromatic ring.

The ¹H NMR spectrum is simplified due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, resulting in a single signal. The precise chemical shift of this signal is influenced by the strong electron-withdrawing effects of the three nitro groups and the sulfonate group.

The ¹³C NMR spectrum provides more detailed structural information, showing distinct signals for the different carbon atoms in the benzene (B151609) ring. The carbon atoms bonded to the nitro groups (C2, C4, C6) are chemically equivalent, as are the carbons bearing the protons (C3, C5). The carbon atom attached to the sulphonate group (C1) will have a unique chemical shift. The positions of these signals are highly dependent on the electronic environment created by the substituents. scilit.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.5 - 9.0 | Singlet | Represents the two equivalent aromatic protons (H3, H5). |

| ¹³C | ~148 - 152 | - | Carbon atoms attached to nitro groups (C2, C4, C6). |

| ¹³C | ~125 - 130 | - | Carbon atoms attached to hydrogen (C3, C5). |

| ¹³C | ~140 - 145 | - | Carbon atom attached to the sulphonate group (C1). |

Note: These are predicted values based on general principles and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

To overcome the limitations of one-dimensional NMR, multi-dimensional techniques are employed for more complex structural assignments. youtube.com While the simple structure of this compound may not always necessitate these advanced methods, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively correlate the proton signal with its directly attached carbon (C3/C5) and to confirm long-range couplings to other carbons in the ring, respectively.

Solid-state NMR (ssNMR) spectroscopy offers powerful capabilities for characterizing this compound in its solid, crystalline form. slideshare.netnih.gov This technique can distinguish between different polymorphic forms of the compound, which may have distinct crystalline arrangements. Furthermore, as a sodium salt, ²³Na ssNMR can be applied to probe the local environment of the sodium cations within the crystal lattice. pascal-man.comnih.gov This can provide information on the coordination of the sodium ion with the sulfonate groups and any water molecules present in the crystal structure. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of the nitro (NO₂), sulphonate (SO₃⁻), and substituted benzene ring moieties.

The key vibrational modes include:

Nitro Group Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N=O bonds are expected.

Sulphonate Group Vibrations: Characteristic strong bands for the S=O symmetric and asymmetric stretches are a key indicator of the sulphonate group.

Aromatic Ring Vibrations: Bands related to C-H stretching and C=C stretching within the aromatic ring confirm the presence of the benzene core.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Sulphonate (SO₃⁻) | Asymmetric Stretch | 1200 - 1280 |

| Sulphonate (SO₃⁻) | Symmetric Stretch | 1040 - 1080 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Note: These ranges are based on typical values for these functional groups and can be used to interpret experimental IR and Raman spectra. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. miamioh.edu Using techniques like Electrospray Ionization (ESI), the compound can be analyzed in either positive or negative ion mode.

In negative ion mode, the spectrum would be dominated by the trinitrobenzenesulphonate anion [C₆H₂N₃O₉S]⁻. The fragmentation of this anion under MS/MS conditions would likely involve the loss of small neutral molecules such as SO₃, NO₂, and NO. This fragmentation provides valuable data for confirming the molecular structure.

High-Resolution Mass Spectrometry for Isotopic Pattern and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the elemental formula of the trinitrobenzenesulphonate anion. By comparing the experimentally measured exact mass with the theoretical mass calculated for the formula C₆H₂N₃O₉S, the identity of the ion can be confirmed with high confidence. miamioh.edu The theoretical exact mass of the trinitrobenzenesulphonate anion is 292.9590 Da. nih.gov HRMS can also resolve the isotopic pattern of the ion, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, ¹⁸O, and ³⁴S, further validating the elemental composition.

X-ray Diffraction and Crystallography for Crystalline Structure Elucidation of this compound

Key information obtained from a crystallographic study includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). nih.gov

Space Group: A detailed description of the symmetry elements within the crystal. shef.ac.ukmaterialsproject.org

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. shef.ac.uk

Coordination Environment: The geometry of the sodium cation and its interactions with neighboring sulfonate oxygen atoms and any co-crystallized water molecules. nih.govresearchgate.net

This structural information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Methods for Purification and Purity Assessment of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound. nih.gov HPLC methods can separate the target compound from starting materials, by-products, and other impurities. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method would be developed for purity analysis. core.ac.uk The selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) with a buffer), and detector wavelength is optimized to achieve a good separation and sensitive detection of the compound and any potential impurities. nyxxb.cnhelixchrom.com Affinity chromatography has also been utilized for the purification of proteins labeled with trinitrobenzene sodium sulfonate, demonstrating the versatility of chromatographic methods involving this reagent. nih.gov

Table 3: Example HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nyxxb.cn |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing a buffer like ammonium (B1175870) formate (B1220265) or phosphoric acid) core.ac.uksielc.com |

| Flow Rate | 1.0 mL/min core.ac.uknyxxb.cn |

| Detection | UV-Vis Detector (wavelength selected based on UV spectrum of the compound) |

| Column Temperature | 30 °C nyxxb.cn |

Note: These are example conditions and require optimization for specific applications.

The validation of such an HPLC method according to established guidelines ensures its accuracy, precision, and reliability for quality control purposes. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of several key chromatographic parameters to achieve the desired analytical performance. asianjpr.com

The primary goal in developing an HPLC method for this compound is to achieve adequate resolution of the analyte from potential impurities and degradation products. This is accomplished by manipulating the interactions between the analyte, the stationary phase, and the mobile phase. asianjpr.com

Key Aspects of HPLC Method Development:

Column Selection: The choice of the stationary phase is critical. For a polar and ionic compound like this compound, reversed-phase columns, such as C18 or C8, are commonly employed. researchgate.netresearchgate.net These columns have a nonpolar stationary phase, and a polar mobile phase is used to elute the compounds. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. In some cases, specialized columns like those with diol functional groups have been shown to improve the separation of nitroaromatic compounds through charge-transfer interactions. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier (such as acetonitrile or methanol). researchgate.netnyxxb.cn The ratio of these components can be held constant (isocratic elution) or varied during the run (gradient elution) to optimize the separation. researchgate.netnih.gov For ionic compounds, ion-pairing reagents like tetrabutylammonium (B224687) sulfate (B86663) can be added to the mobile phase to improve peak shape and retention. nih.govnih.gov

Detection: The presence of the nitro groups and the aromatic ring in this compound makes it strongly UV-active. Therefore, UV-Vis detection is the most common and effective method for its quantification. researchgate.netresearchgate.net The selection of the optimal wavelength is crucial for achieving high sensitivity.

Research Findings in HPLC Method Development:

The following table summarizes typical parameters used in the development of HPLC methods for the analysis of sodium salts of aromatic compounds, which can be adapted for this compound.

| Parameter | Typical Conditions | Rationale/Benefit |

| Stationary Phase | C18, C8, Phenyl, Diol | Provides good retention and selectivity for aromatic and nitroaromatic compounds. researchgate.netresearchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water, Methanol/Water mixtures | Allows for adjustment of polarity to control retention times. researchgate.netnyxxb.cn |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient elution is effective for separating complex mixtures with varying polarities. researchgate.netnih.gov |

| pH Control | Buffered mobile phase (e.g., phosphate, acetate) | Controls the ionization state of the analyte and silanol (B1196071) groups on the stationary phase, improving peak shape and reproducibility. researchgate.net |

| Ion-Pairing Reagent | Tetrabutylammonium salts | Enhances retention and improves peak symmetry for ionic sulfonates on reversed-phase columns. nih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance analysis time and separation efficiency. researchgate.netnih.gov |

| Detection | UV-Vis (e.g., 225 nm, 280 nm) | The nitroaromatic structure allows for sensitive detection at specific UV wavelengths. nih.govresearchgate.net |

Ion Chromatography Applications in this compound Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. It is particularly well-suited for the analysis of sulfonates, including the trinitrobenzenesulphonate anion. acs.orgijeast.com IC can be used to determine the purity of this compound by quantifying the parent anion as well as any inorganic or organic ionic impurities. google.com

The fundamental principle of ion chromatography involves the separation of ions based on their interactions with an ion-exchange stationary phase. libretexts.org Anions are separated on an anion-exchange column, which has positively charged functional groups.

Key Components and Techniques in Ion Chromatography:

Stationary Phase (Ion-Exchanger): For the analysis of the trinitrobenzenesulphonate anion, an anion-exchange column is used. These columns are typically packed with polymeric resins functionalized with quaternary ammonium groups. youtube.com

Mobile Phase (Eluent): The eluent in anion chromatography is an aqueous solution containing a competing anion, such as carbonate, bicarbonate, or hydroxide. thermofisher.com The concentration and type of eluent anion are optimized to control the retention of the analyte ions.

Suppression: A key feature of modern ion chromatography is the use of a suppressor device. The suppressor chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This leads to a significant improvement in the signal-to-noise ratio and allows for highly sensitive conductivity detection. metrohm.com

Detection: Suppressed conductivity detection is the most common detection method in ion chromatography for inorganic anions and sulfonates. metrohm.comnih.gov For species that absorb UV light, such as trinitrobenzenesulphonate, UV-Vis detection can also be employed, sometimes in series with conductivity detection to provide additional specificity. metrohm.com

Applications and Research Findings in Ion Chromatography:

Ion chromatography is a powerful tool for quality control and impurity profiling of this compound. It can be used to quantify the trinitrobenzenesulphonate anion and to detect and quantify other ionic species that may be present as by-products from the synthesis or as contaminants. google.com

The following table outlines typical conditions and findings in the application of ion chromatography for the analysis of sulfonated compounds.

| Parameter | Typical Conditions | Purpose/Advantage |

| Stationary Phase | Anion-exchange resin (e.g., with quaternary ammonium functional groups) | Selectively retains the anionic trinitrobenzenesulphonate and other anions. youtube.com |

| Mobile Phase | Aqueous solutions of sodium carbonate/sodium bicarbonate or sodium hydroxide | The eluent ions compete with the analyte ions for the exchange sites, facilitating elution. thermofisher.com |

| Detection | Suppressed Conductivity, UV-Vis | Suppressed conductivity provides high sensitivity for all ions, while UV detection offers selectivity for UV-absorbing anions like trinitrobenzenesulphonate. metrohm.comnih.gov |

| Sample Preparation | Simple dilution in deionized water | Often, minimal sample preparation is required, making the technique efficient. aplitechbiolab.com |

Research has demonstrated the capability of ion chromatography to separate a wide range of aromatic sulfonates. acs.org The technique's high sensitivity allows for the detection of trace levels of ionic impurities, which is critical for ensuring the purity of the this compound reagent. atlantis-press.com

Theoretical and Computational Chemistry of Sodium Trinitrobenzenesulphonate

Quantum Chemical Calculations on Electronic Structure and Properties of Sodium Trinitrobenzenesulphonate

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of this compound at the atomic level. These methods provide a quantitative description of the electron distribution and its influence on the molecule's behavior.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules like this compound. DFT methods, such as those employing the B3LYP functional, are well-suited for studying nitroaromatic compounds. nih.gov These calculations can determine the optimized geometry of the trinitrobenzenesulphonate anion, revealing key bond lengths and angles. For instance, the C-S bond and the bonds within the benzene (B151609) ring, as well as the N-O bonds of the nitro groups, can be precisely calculated.

Ab initio methods, while computationally more intensive, can provide benchmark data for properties like electron affinity and ionization potential. mdpi.com For the trinitrobenzenesulphonate anion, these calculations would highlight the significant electron-withdrawing effects of the three nitro groups and the sulphonate group, which profoundly influence its electronic properties and reactivity.

Molecular Orbital (MO) theory describes the bonding in this compound by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. nih.govnih.govnumberanalytics.com The trinitrobenzenesulphonate anion possesses a delocalized π-system across the benzene ring, which is significantly perturbed by the strongly electron-withdrawing nitro and sulphonate groups.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. In the trinitrobenzenesulphonate anion, the HOMO is expected to be localized primarily on the benzene ring and the sulphonate group, while the LUMO will be centered on the nitro-substituted benzene ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The bonding can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which would provide insights into the hybridization of atoms and the nature of the donor-acceptor interactions within the molecule. The strong polarization of the C-N and C-S bonds due to the high electronegativity of the oxygen and nitrogen atoms is a key feature of its electronic structure.

Table 1: Predicted General Molecular Orbital Characteristics of Trinitrobenzenesulphonate Anion

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Benzene ring, Sulphonate group | Electron donation in certain reactions |

| LUMO | Nitro-substituted benzene ring | Electron acceptance, site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | High reactivity towards nucleophiles |

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, such as its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. numberanalytics.comuncw.edu These predictions, when compared with experimental data, can aid in the structural elucidation and conformational analysis of the molecule and its adducts. The electron-withdrawing nature of the nitro groups would lead to significant downfield shifts for the aromatic protons and carbons. Computational benchmarks have shown that methods like DSD-PBEP86 can provide highly accurate predictions of ¹H NMR shifts. github.io

Vibrational Spectroscopy: The IR and Raman spectra can be simulated from the calculated vibrational frequencies. These calculations help in the assignment of the experimental vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching modes of the nitro groups and the stretching vibrations of the sulphonate group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). caymanchem.com The reaction of 2,4,6-trinitrobenzenesulfonic acid with amino groups is known to produce a colored product, indicating strong absorption in the visible region. nih.govnih.govconsensus.app TD-DFT can model the electronic transitions responsible for this absorption, which are typically π-π* and n-π* transitions involving the aromatic system and the nitro groups. The formation of a Meisenheimer complex, a known intermediate in its reactions, has a distinct color that can also be studied using these computational methods. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound and Its Adducts

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of this compound and its adducts in different environments, such as in aqueous solution. nih.govnih.gov These simulations can reveal how the molecule interacts with solvent molecules and other solutes over time.

When this compound reacts with molecules like amino acids (e.g., lysine) or proteins, it forms covalent adducts. nih.govnih.govconsensus.app The conformational analysis of these adducts is crucial for understanding their biological implications. MD simulations can be employed to explore the conformational landscape of these adducts, identifying the most stable conformations and the flexibility of the linkage between the trinitrophenyl group and the amino acid residue. mdpi.com Such studies on DNA adducts have shown that the conformation of the adduct can significantly impact biological processes. mdpi.com

For instance, an MD simulation of a trinitrophenyl-lysine adduct would reveal the preferred orientation of the trinitrophenyl group relative to the polypeptide chain, which could be influenced by factors like steric hindrance and non-covalent interactions.

Reaction Pathway Modeling and Transition State Characterization in this compound Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound. A key reaction is the nucleophilic aromatic substitution (SNAr) with primary amines, which is widely used for the quantification of amino groups. nih.govnih.govconsensus.app

The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. nih.govresearchgate.net Computational modeling can map out the potential energy surface for this reaction, identifying the structures of the reactants, transition states, intermediate, and products. mdpi.comnih.gov

Transition State Characterization: The transition state for the initial nucleophilic attack on the electron-deficient aromatic ring can be located and characterized using methods like DFT. youtube.commasterorganicchemistry.comschrodinger.com The geometry and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. The reaction of 2,4,6-trinitrobenzenesulphonic acid is known to be a second-order reaction, with the unprotonated amino group being the reactive species. nih.govnih.govconsensus.app

The subsequent departure of the sulphonate leaving group also proceeds through a transition state, which can be computationally modeled. Theoretical studies on related SN2 reactions provide a framework for understanding the energetics and structural changes that occur during these processes. nih.govmasterorganicchemistry.com

Intermolecular Interactions and Complex Formation Involving this compound

The trinitrobenzenesulphonate anion can participate in various non-covalent interactions that are crucial for its behavior in biological systems and for the formation of molecular complexes. rsc.org

π-π Stacking: The electron-deficient aromatic ring of the trinitrobenzenesulphonate anion makes it an excellent candidate for π-π stacking interactions with electron-rich aromatic systems, such as the side chains of amino acids like tryptophan, tyrosine, and phenylalanine. nih.gov Computational studies on nitroaromatic compounds have quantified the strength of these interactions, revealing that they can be very significant, with binding energies up to -14.6 kcal/mol. nih.govresearchgate.netresearchgate.netnih.gov DFT calculations can be used to model the geometry and energetics of these stacked complexes, providing insights into their stability and structure.

Hydrogen Bonding and Electrostatic Interactions: The oxygen atoms of the nitro and sulphonate groups can act as hydrogen bond acceptors. In a biological context, these interactions with donor groups on proteins or other molecules can play a significant role in the binding and recognition of the trinitrophenyl moiety. The sulphonate group is negatively charged, leading to strong electrostatic interactions with positively charged residues or metal ions.

Complex Formation: The formation of complexes, such as the Meisenheimer complex, is a hallmark of trinitrobenzenesulphonate chemistry. nih.govresearchgate.net Computational modeling can provide detailed structural and energetic information about these complexes. For instance, the interaction of the trinitrobenzenesulphonate anion with proteins can be studied computationally to understand the specific binding modes and the contributions of different types of intermolecular forces. nih.gov

Reactivity and Derivatization Chemistry of Sodium Trinitrobenzenesulphonate

Nucleophilic and Electrophilic Reactivity Profiles of the Trinitrobenzenesulphonate Anion

The trinitrobenzenesulphonate anion is a potent electrophile. The three nitro (-NO₂) groups strongly withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron deficiency makes the benzene (B151609) ring highly susceptible to attack by nucleophiles. The primary mechanism for this reactivity is nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The electrophilic nature of the trinitrobenzenesulphonate anion allows it to react with a variety of nucleophiles. It is well-documented to react with primary amines, including the amino groups of amino acids, peptides, and proteins, to form stable N-trinitrophenyl (TNP) derivatives. ontosight.aicaymanchem.comnih.gov This reaction is pH-dependent, with the unprotonated amino group being the reactive species, and typically proceeds under mild alkaline conditions. nih.govnih.gov The reaction is generally second-order, being first-order with respect to both TNBS and the amino acid concentration. nih.gov

Besides amino groups, TNBS also reacts with other nucleophiles. Studies have shown its reactivity with sulfhydryl groups (thiols), such as in N-acetylcysteine, which can react even faster than most amino groups. nih.gov Furthermore, TNBS can trinitrophenylate nucleic acids and their constituents under mild aqueous conditions (pH 8-11), reacting with the 2-amino group of guanine (B1146940) residues and the hydroxyl groups of ribose moieties. nih.gov

The table below summarizes the reactivity of the trinitrobenzenesulphonate anion with various nucleophiles.

| Nucleophile | Reactive Group | Product Type | Reaction Conditions |

| Primary Amines | -NH₂ | N-Trinitrophenyl (TNP) derivative | Mildly alkaline (pH > 8) nih.govjst.go.jp |

| Amino Acids/Peptides | α- and ε-amino groups | TNP-amino acid/peptide | Mildly alkaline, room temp nih.govnih.gov |

| Proteins | Lysine (B10760008) ε-amino groups | TNP-protein | Mildly alkaline, 37°C thermofisher.com |

| Thiols | -SH | Trinitrophenylated thiol | Faster than with amino groups nih.gov |

| Nucleic Acids | Guanine N2-amino, Ribose 2'-/3'-OH | N²-TNP-guanine, Meisenheimer complex | Aqueous, pH 8-11 nih.gov |

Redox Chemistry and Electron Transfer Processes Involving Sodium Trinitrobenzenesulphonate

This compound can participate in redox reactions and electron transfer processes, largely due to the presence of the electron-accepting nitro groups. It is known to act as an oxidizing agent. wikipedia.org For instance, TNBS can be reduced by NADPH in the presence of certain flavoenzymes like glutathione (B108866) reductase, mercuric reductase, and lipoamide (B1675559) dehydrogenase, leading to NADPH oxidation. nih.gov

A significant aspect of its redox chemistry is the formation of radical anions. Studies using electron paramagnetic resonance (EPR) spectroscopy have demonstrated that TNBS can be metabolized via one-electron reduction to form a TNBS nitro radical anion. nih.gov This process can be initiated by various reducing systems. The ability to accept an electron and form a radical species underscores its role in electron transfer cascades. nih.gov EPR spectroscopy is a key technique for directly detecting and characterizing such paramagnetic species with unpaired electrons. bruker.comyoutube.com

Photochemical and Thermal Stability Studies of this compound (Focus on chemical decomposition pathways)

As with many polynitrated aromatic compounds, this compound presents a hazard due to its potential for explosive decomposition under certain conditions. wikipedia.orgnih.gov

Thermal Stability: TNBS is considered a detonating explosive substance. nih.govnoaa.gov Its thermal stability is influenced by the presence of the three nitro groups. While the sulfonic acid group provides greater thermal stability compared to the hydroxyl group in the analogous picric acid, the compound remains sensitive. The explosive tendencies of aromatic nitro compounds are known to increase with the number of nitro groups and can be initiated in the presence of bases like sodium hydroxide, even in aqueous solutions. wikipedia.orgnih.gov Prolonged exposure to heat can lead to violent explosions. nih.gov The decomposition of related trinitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has been studied, suggesting that decomposition pathways can involve the nitro groups leading to the evolution of gases like CO₂ and H₂O. nih.gov For TATB, the initial decomposition step is believed to be the scission of the C-NO₂ bond. nih.gov

Photochemical Stability: this compound is susceptible to photolysis. It is known to be decomposed by sunlight. nih.gov The photodegradation process in aqueous solutions can be influenced by factors such as pH and the presence of other substances. nih.gov While specific photochemical decomposition pathways for TNBS are not extensively detailed in the provided literature, studies on the photolysis of other salts, like sodium thiosulfate, show that photoexcitation can lead to photoionization and photodissociation, forming various radical species. researchgate.net This suggests that the photolytic decomposition of TNBS likely involves the cleavage of bonds within the molecule, potentially leading to a complex mixture of degradation products.

Derivatization Reactions for the Synthesis of Novel this compound Conjugates and Analogs

The high reactivity of TNBS towards nucleophiles makes it a valuable reagent for derivatization, particularly for the modification and labeling of biomolecules. caymanchem.com

The most common derivatization reaction is the trinitrophenylation of primary amines. ontosight.ai This reaction is widely used for the quantification of free amino groups in amino acids, peptides, and proteins. caymanchem.comnih.govthermofisher.com The reaction results in the formation of a stable, colored N-trinitrophenyl (TNP) conjugate, which can be readily quantified spectrophotometrically. thermofisher.com The absorbance of the resulting TNP-derivative is typically measured at around 335-345 nm. thermofisher.com

This derivatization is not limited to proteins. As mentioned in section 5.1, TNBS can also be used to create conjugates with nucleic acids. nih.gov It reacts with guanine residues and the ribose hydroxyl groups to form TNP-derivatives of RNA and DNA. nih.gov These reactions allow for the introduction of a specific label or modification into the nucleic acid structure.

The general scheme for the derivatization of a primary amine with TNBS is as follows: R-NH₂ + C₆H₂(NO₂)₃SO₃⁻ → R-NH-C₆H₂(NO₂)₃ + HSO₃⁻

The table below provides examples of biomolecules that can be derivatized with TNBS and the resulting conjugates.

| Biomolecule Class | Specific Example | Conjugate Formed | Application of Derivatization |

| Amino Acids | Glycine, Lysine | TNP-amino acid | Kinetic studies, quantification nih.govjst.go.jp |

| Peptides | Various small peptides | TNP-peptide | N-terminal analysis, quantification jst.go.jpnih.gov |

| Proteins | Bovine Serum Albumin, Lysozyme | TNP-protein | Quantification of available lysine nih.govubc.ca |

| Nucleic Acids | Yeast RNA, Calf Thymus DNA | TNP-RNA, TNP-DNA | Structural probing, labeling nih.gov |

Applications of Sodium Trinitrobenzenesulphonate in Analytical Chemistry and Chemical Biology Methodologies

Sodium Trinitrobenzenesulphonate as a Reagent for Amino Group Quantification in Proteins and Peptidesthermofisher.comnih.gov

This compound is widely recognized as a rapid and sensitive reagent for the determination of free primary amino groups in proteins and peptides. thermofisher.com The fundamental principle of its use lies in the chemical reaction between TNBS and the primary amine. In this reaction, the trinitrophenyl group is transferred to the amino group, forming a highly colored N-trinitrophenyl (TNP) derivative. thermofisher.comthermofisher.com This product has a distinct orange color and exhibits strong absorbance in the visible spectrum, which allows for its quantification. thermofisher.comresearchgate.net This method is particularly valuable for determining the content of amino acids with free amino groups, such as the ε-amino group of lysine (B10760008) residues within a protein's structure. thermofisher.com The sensitivity of this assay allows for the detection of amino groups in the nanomole range (5–200 nmol). nih.gov

Spectrophotometric Assays and Methodological Refinements for Amino Group Determinationthermofisher.comresearchgate.netnih.govnih.gov

The quantification of amino groups using TNBS is typically performed via a spectrophotometric assay. thermofisher.com The procedure involves reacting the protein or peptide sample with a TNBS solution in an alkaline buffer, commonly 0.1 M sodium bicarbonate with a pH of 8.5. thermofisher.comresearchgate.net The reaction is generally incubated at 37°C for about two hours to ensure completion. thermofisher.comresearchgate.net Following incubation, the reaction is often stopped by the addition of sodium dodecyl sulfate (B86663) (SDS) and hydrochloric acid (HCl). thermofisher.com The absorbance of the resulting solution, containing the chromogenic TNP-amine derivative, is then measured with a spectrophotometer. thermofisher.comthermofisher.com

Over the years, several methodological refinements have been introduced to improve the accuracy and applicability of the TNBS assay. One significant modification is the extension of the reaction time to ensure a complete, stoichiometric reaction with all accessible amino groups. nih.gov For poorly soluble protein materials, autoclave hydrolysis has been employed to ensure complete dissolution before the spectrophotometric measurement. nih.gov

Research has also focused on optimizing reaction conditions. The optimal pH for the reaction is centered around 10. nih.gov However, a challenge with the method is the concomitant hydrolysis of the TNBS reagent itself, which produces picric acid and can lower the sensitivity. nih.govresearchgate.net Heating accelerates this hydrolysis more than it accelerates the desired reaction with amines. nih.gov The absorbance is typically measured at either 340 nm, which corresponds to the maximal absorption of the final TNP-amine product, or at 420 nm, which corresponds to the Mesenheimer π-complex, an intermediate in the reaction. nih.govresearchgate.net Both wavelengths are suitable for quantification, though 420 nm is often considered preferable. nih.govnih.gov

Table 1: Key Parameters of the TNBS Spectrophotometric Assay

| Parameter | Typical Condition/Value | Reference |

| Reagent | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) | thermofisher.com |

| Target Group | Primary amines (e.g., lysine ε-amino groups) | thermofisher.comresearchgate.net |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | thermofisher.comresearchgate.net |

| Incubation | 37°C for 2 hours | thermofisher.com |

| Detection Wavelength | 335-345 nm or 420 nm | thermofisher.comthermofisher.comnih.gov |

| Sensitivity | 5–200 nmol of amino groups | nih.gov |

Application in Chemical Modification of Biomolecules and Enzymes for Functional Studiesnih.govnih.govyoutube.com

Beyond simple quantification, TNBS serves as a valuable tool for the chemical modification of biomolecules, which is crucial for functional studies of enzymes and other proteins. nih.govyoutube.com By modifying specific amino groups, researchers can investigate their role in catalytic activity, protein structure, and molecular interactions. nih.gov Covalent modifications, such as the one introduced by TNBS, can lead to changes in an enzyme's properties by altering the charge or steric environment of an amino acid residue. youtube.com

A clear example of this application is the study of 3-ketovalidoxylamine A C-N lyase from Flavobacterium saccharophilum. nih.gov Treatment with TNBS led to the inactivation of the enzyme, following pseudo-first-order kinetics. nih.gov The fact that the enzyme's substrate could protect it from this inactivation suggested that the modification occurred at or near the active site, implicating an essential amino group in the enzyme's catalytic mechanism. nih.gov

TNBS has also been instrumental in probing the structure of biological membranes. In studies of intracytoplasmic membranes from bacteria like Chromatium vinosum and Azotobacter vinelandii, TNBS was used to modify the amino groups of phosphatidylethanolamine (B1630911) and membrane proteins. nih.gov By quantifying the extent of this modification, researchers could estimate the proportion of these molecules exposed to the aqueous phase, providing insights into membrane topology. nih.gov For instance, in C. vinosum membranes, approximately 15% of protein amino groups and 30% of phosphatidylethanolamine were found to be accessible to TNBS. nih.gov

Table 2: Examples of TNBS in Biomolecule Functional Studies

| Biomolecule | Organism | Finding | Reference |

| 3-Ketovalidoxylamine A C-N Lyase | Flavobacterium saccharophilum | Inactivation by TNBS indicated an essential amino group at the active site. | nih.gov |

| Intracytoplasmic Membranes | Chromatium vinosum | Determined that 15% of protein amino groups and 30% of phosphatidylethanolamine are exposed to the aqueous phase. | nih.gov |

| Intracytoplasmic Membranes | Azotobacter vinelandii | Determined that 20% of protein amino groups and 45% of phosphatidylethanolamine are exposed to the aqueous phase. | nih.gov |

Development and Utilization of Ion-Selective Electrodes for Trinitrobenzenesulphonate Detection and Kinetic Assaysrsc.orgresearchgate.net

The principles of electrochemistry have been applied to develop ion-selective electrodes (ISEs) specifically for the detection of the trinitrobenzenesulphonate anion. rsc.orgresearchgate.netntsensors.com An ISE is a sensor that converts the activity of a specific ion in a solution into an electrical potential, allowing for direct and rapid measurement. ntsensors.comthermofisher.com

A liquid-membrane electrode for TNBS has been constructed and evaluated for its analytical applications. researchgate.net This TNBS-selective electrode has proven effective as a sensor for monitoring the kinetics of reactions involving TNBS. rsc.orgresearchgate.net It has been successfully used for the kinetic determination of reducing sugars and for studying the reaction kinetics between TNBS and various amino acids. rsc.orgresearchgate.net Furthermore, the electrode has been employed in kinetic-catalytic determinations, such as measuring trace amounts of copper(II), which catalyzes the reaction between TNBS and sulphide in an alkaline solution. rsc.orgresearchgate.net This application allows for the determination of rate constants and activation energies for these reactions. rsc.org

Role of this compound in the Induction of Experimental Models for Disease Researchmdpi.comcreative-biolabs.comnih.gov

One of the most significant applications of TNBS in biomedical research is its use as a chemical agent to induce experimental colitis in laboratory animals, such as mice and rats. mdpi.comcreative-biolabs.com This chemically induced colitis is one of the most widely used and highly reproducible animal models for studying inflammatory bowel disease (IBD), as the inflammation induced by TNBS shares many features with human Crohn's disease. mdpi.comnih.govresearchgate.net

The model is typically induced by a single or multiple intrarectal instillations of TNBS dissolved in ethanol. mdpi.comcreative-biolabs.com Ethanol serves to break the integrity of the mucosal barrier of the colon, allowing TNBS to penetrate the tissue. creative-biolabs.com Depending on the dose and frequency of administration, the model can produce either acute or chronic colitis, which allows researchers to study different phases of the disease. mdpi.com The development of colitis is monitored by assessing various parameters, including body weight loss, stool consistency, the presence of fecal hemoglobin, and macroscopic scoring of colonic damage (e.g., hyperemia, thickening, ulcerations). mdpi.comnih.gov

Table 3: Common Parameters in TNBS-Induced Colitis Models

| Parameter Category | Specific Measurement | Reference |

| Clinical Signs | Body weight, stool consistency, morbidity | mdpi.com |

| Macroscopic Damage | Colon thickness, hyperemia, ulcerations (e.g., Wallace score) | mdpi.comnih.gov |

| Inflammatory Biomarkers | Myeloperoxidase (MPO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ) | mdpi.com |

| Histological Evaluation | Inflammation severity, extent of tissue damage | mdpi.com |

Mechanistic Understanding of Trinitrobenzenesulphonate-Induced Biological Responses at the Molecular Levelcreative-biolabs.comnih.gov

The mechanism by which TNBS induces colitis involves a complex immunological response. TNBS acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. creative-biolabs.comnih.gov Upon administration into the colon, TNBS binds to colonic proteins, modifying them and rendering them immunogenic. creative-biolabs.com

This modification triggers both innate and adaptive immune responses. creative-biolabs.com The result is a significant inflammatory reaction characterized by the infiltration of immune cells into the intestinal wall, leading to transmural inflammation—a key histopathological feature that resembles Crohn's disease. nih.gov The immune response is often driven by T-helper cells, particularly Th1 and Th17 pathways. nih.gov This is evidenced by the involvement of key cytokines such as IL-17 and IL-23, which play significant roles in the development and progression of the inflammation in this model. nih.gov

Application in Polymer Chemistry for the Estimation of Amino Groups on Solid Supportsnih.govnih.govresearchgate.net

The reactivity of TNBS with amino groups also finds application in polymer chemistry, specifically for the quantification of amino groups present on the surface of insoluble materials and solid supports. nih.govnih.gov A method has been developed for determining free amino groups on solid supports, such as insoluble matrix beads. nih.gov This technique involves reacting the matrix with an excess of TNBS, followed by the quantitative determination of the unreacted TNBS in the supernatant by reacting it with glycine. nih.gov This method is advantageous because it is reproducible and does not require the solubilization of the polymer matrix, making it suitable for cross-linked, insoluble supports. nih.gov

The TNBS method has been included in comparative studies evaluating different reagents for the estimation of polymer-supported amino groups. nih.gov Furthermore, a TNBS-based assay has been specifically developed to determine the degree of chemical cross-linking in aspartic acid-based polymer gels. researchgate.net To overcome challenges associated with using the assay in aqueous media where reagent hydrolysis can interfere with results, the method was adapted for use in dimethyl sulfoxide (B87167) (DMSO). researchgate.net In DMSO, the TNBS reagent shows increased stability, excluding the formation of picric acid and leading to satisfactory linearity and accuracy for analyzing polymer gels. researchgate.net

Environmental Chemical Behavior and Remediation Strategies for Nitrated Aromatic Sulfonates

Photochemical Transformation Pathways of Nitrated Aromatic Sulfonates in Aqueous Systems

The photochemical transformation of nitrated aromatic sulfonates, such as sodium trinitrobenzenesulphonate, in aqueous systems is a critical process influencing their environmental persistence. These compounds can undergo degradation through various light-induced reactions.

Advanced oxidation processes like the photo-Fenton reaction have been shown to be effective in degrading nitrophenols, which share structural similarities with nitrated aromatic sulfonates. researchgate.netcapes.gov.br The photo-Fenton process generates highly reactive hydroxyl radicals (HO•) that can non-selectively attack and break down organic pollutants. researchgate.net Studies on nitrophenols have demonstrated that photo-Fenton processes, whether assisted by solar or UV light, can achieve high levels of mineralization, converting the organic compounds into simpler inorganic substances like carbon dioxide and nitrate (B79036) ions. researchgate.netcapes.gov.br The degradation of nitrophenols in these systems often follows pseudo-first-order kinetics, with the efficiency of treatment being influenced by the number of nitro groups on the aromatic ring. researchgate.netcapes.gov.br

Specifically for nitrophenols, the degradation efficiency follows the order: nitrophenol > dinitrophenol > trinitrophenol. researchgate.netcapes.gov.br This suggests that the presence of multiple nitro groups, as in this compound, might influence the rate of photochemical degradation. The process involves the formation of short-chain aliphatic carboxylic acids as intermediates, which are subsequently degraded. researchgate.netcapes.gov.br

Furthermore, light-powered microrobots have been explored for the photo-Fenton degradation of nitroaromatic explosives. nih.gov This innovative approach utilizes photocatalytic materials to generate reactive oxygen species for pollutant degradation. nih.gov The photolysis of related sulfur-containing compounds, such as sodium thiosulfate, has also been studied, revealing complex, oxygen-dependent photochemical reactions that lead to the formation of various radical anions. researchgate.net

The development of Z-scheme photocatalysts, such as Ag/Fe3O4/WO3 composites, has shown promise for the visible-light-driven photo-Fenton degradation of compounds like p-nitrophenol. colab.ws These systems work by enhancing the generation of hydroxyl radicals through the reductive cleavage of hydrogen peroxide. colab.ws

Biodegradation and Chemical Degradation Studies of Nitrated Aromatic Sulfonates

The biodegradation of nitrated aromatic sulfonates is a key aspect of their environmental fate. While specific studies on the biodegradation of this compound are not widely available, research on related aromatic compounds provides valuable insights.

The presence of nitrate can significantly influence the biodegradation of aromatic compounds in anaerobic sediments. researchgate.net129.15.40nih.gov Nitrate can act as a thermodynamically favorable electron acceptor for anaerobic respiration, stimulating the activity of microbial communities capable of degrading aromatic substances. researchgate.net129.15.40 Studies have shown that the addition of nitrate can enrich genes involved in the degradation of various aromatic compounds, potentially accelerating their bioremediation. researchgate.net129.15.40 The microbial communities responsible for degrading aromatic compounds often consist of nitrate-reducing microorganisms. researchgate.net129.15.40

For instance, in the context of kitchen waste composting, denitrifying microbiota play a crucial role in the biodegradation of aromatic metabolites. nih.gov These microorganisms utilize nitrate as an electron acceptor and a nitrogen source while using aromatic compounds as a carbon and electron source. nih.gov The efficiency of this process is influenced by environmental factors such as moisture content and the concentration of nitrate. nih.gov

Research on the biodegradation of sodium benzoate, a simpler aromatic compound, has shown that consortia of Gram-negative bacteria, such as Pseudomonas species, can effectively metabolize it in bioreactors. nih.gov Both planktonic and biofilm-forming bacteria contribute to the degradation process. nih.gov

From a chemical degradation perspective, as mentioned earlier, hydrolysis is not expected to be a significant pathway for this compound. nih.gov When heated to decomposition, it emits toxic vapors of nitrogen and sulfur oxides. nih.gov

Analytical Methods for the Trace Detection and Monitoring of Nitrated Aromatic Sulfonates in Environmental Matrices

The detection and monitoring of nitrated aromatic sulfonates like this compound in environmental samples at trace levels require sensitive and selective analytical methods. Various chromatographic techniques are commonly employed for the analysis of related compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of a broad range of organic compounds, including those with structures similar to this compound. nih.govnih.gov HPLC can be coupled with various detectors, such as ultraviolet (UV) detection or mass spectrometry (MS), to enhance selectivity and sensitivity. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for identifying and quantifying trace levels of contaminants in complex environmental matrices like water and soil. nih.govnih.gov

For the analysis of ionic compounds, ion chromatography is a suitable method. It has been successfully used for the simultaneous determination of cations like sodium in various samples. nih.gov Given that this compound is a salt, ion chromatography could be a relevant analytical approach.

Sample preparation is a critical step to isolate and concentrate the target analyte from the environmental matrix before instrumental analysis. env.go.jpcdc.gov Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov Microextraction techniques, such as solid-phase microextraction (SPME), are also gaining prominence as they are more environmentally friendly, requiring smaller volumes of organic solvents. nih.gov

The choice of the analytical method often depends on the specific requirements of the analysis, such as the desired detection limits and the complexity of the sample matrix. cdc.govepa.gov For instance, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) can offer very low method detection limits. nih.gov

Table 2: Common Analytical Techniques for Related Compounds

| Analytical Technique | Detector | Common Applications | Source |

| High-Performance Liquid Chromatography (HPLC) | UV, MS, MS/MS | Analysis of organic compounds in water and wastewater | nih.govnih.gov |

| Ion Chromatography | Conductivity | Determination of ions in aqueous samples | nih.gov |

| Gas Chromatography (GC) | MS, ECD | Analysis of semi-volatile organic compounds | env.go.jp |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | MS/MS | Trace level analysis with high sensitivity | nih.gov |

Green Chemistry Approaches to the Synthesis and Lifecycle of this compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and lifecycle of this compound is crucial for minimizing its environmental impact.

Traditional methods for the synthesis of sulfonamides and sulfonates often involve the use of toxic organic solvents and reagents. mdpi.com Green chemistry approaches aim to replace these with more environmentally benign alternatives. For example, using water as a solvent in the presence of a simple base like sodium carbonate can provide a more eco-friendly route for the synthesis of sulfonate derivatives, often with high yields and purities. mdpi.com This approach simplifies the isolation and purification of the product, reducing waste generation. mdpi.com

Another sustainable strategy for the synthesis of sulfonic acids involves the use of air as a green oxidant and thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate. rsc.org This method can be applied to both aryl and alkyl sulfonic acids under mild conditions. rsc.org

The lifecycle of this compound should also consider its potential for creating interlocked molecular species in aqueous media, which is an area of interest for developing "green" molecularly interlocked materials (MIMs). rsc.org

Furthermore, the development of surfactants from renewable feedstocks, such as those derived from biomass, represents a broader green chemistry trend that could influence the production of specialty chemicals like this compound. researchgate.net The goal is to create products that are not only derived from sustainable sources but are also biodegradable. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.